molecular formula C26H22Cl2N2 B11532219 N-[(E)-(2,6-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline

N-[(E)-(2,6-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline

Cat. No.: B11532219
M. Wt: 433.4 g/mol
InChI Key: CWPKVJRKDYJFFN-UHFFFAOYSA-N
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Description

(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a cyclopentaquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-DICHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,6-dichlorobenzaldehyde and 4-{8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}aniline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, amines, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-DICHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to the inhibition or activation of various biochemical pathways. For example, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: Shares the dichlorophenyl group but lacks the quinoline moiety.

    Quinoline derivatives: Compounds like quinine and chloroquine, which have similar structural features but different functional groups.

Uniqueness

(E)-1-(2,6-DICHLOROPHENYL)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)METHANIMINE is unique due to its combination of a dichlorophenyl group and a cyclopentaquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H22Cl2N2

Molecular Weight

433.4 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-N-[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]methanimine

InChI

InChI=1S/C26H22Cl2N2/c1-16-8-13-25-21(14-16)19-4-2-5-20(19)26(30-25)17-9-11-18(12-10-17)29-15-22-23(27)6-3-7-24(22)28/h2-4,6-15,19-20,26,30H,5H2,1H3

InChI Key

CWPKVJRKDYJFFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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